(R)-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine
Description
(R)-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral tetrahydronaphthalene (tetralin) derivative with an ethyl substituent at the 8-position and an amine group at the 2-position. The stereochemistry (R-configuration) may influence receptor binding and metabolic stability, as seen in related compounds .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2R)-8-ethyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C12H17N/c1-2-9-4-3-5-10-6-7-11(13)8-12(9)10/h3-5,11H,2,6-8,13H2,1H3/t11-/m1/s1 |
InChI Key |
NTIDKNQNXPMBJU-LLVKDONJSA-N |
Isomeric SMILES |
CCC1=CC=CC2=C1C[C@@H](CC2)N |
Canonical SMILES |
CCC1=CC=CC2=C1CC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding naphthalene derivative. For example, the reduction of 8-ethyl-2-nitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield ®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm.
Industrial Production Methods
In an industrial setting, the production of ®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 8-ethyl-2-nitronaphthalene using a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields. The use of a nickel-based catalyst can also be considered for large-scale production due to its cost-effectiveness and availability.
Chemical Reactions Analysis
Types of Reactions
®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthalene derivative.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic media.
Reduction: Hydrogen gas (H₂) in the presence of palladium (Pd) or nickel (Ni) catalysts is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides, with the reactions carried out in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: The major product is 8-ethyl-2-naphthylamine.
Reduction: The major product is a more saturated tetrahydronaphthalene derivative.
Substitution: The major products are various substituted tetrahydronaphthalenes, depending on the substituent introduced.
Scientific Research Applications
®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Receptor Binding Profiles
- Serotonin Receptor Modulation :
- The 5-(2’-fluorophenyl) derivative () shows high affinity for 5-HT2 receptors, with anxiolytic and prosocial effects in Fragile X syndrome models. Substituent position (5- vs. 8-) likely alters binding pocket interactions .
- (−)-MBP demonstrates functional selectivity: 5-HT2C agonism combined with 5-HT2A/2B antagonism, highlighting the impact of substituent size and electronic properties .
- Dopamine Receptor Activity: Derivatives like 4-(4-(2-aminoethyl)piperazin-1-yl)quinolin-8-ol () act as D2/D3 agonists, suggesting that amine positioning and substituent bulk influence dopaminergic activity.
Stereochemical and Positional Influences
- 8-Substituents : The 8-bromo derivative () lacks pharmacological data, but bromine’s electronegativity may enhance receptor binding compared to ethyl’s hydrophobicity.
- 5- vs. 8-Position : Methoxy at position 5 () vs. ethyl at position 8 may redirect interactions with aromatic residues in receptor binding sites, altering selectivity.
Biological Activity
(R)-8-Ethyl-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 175.27 g/mol
- CAS Number : 460740-25-4
The compound belongs to the class of tetrahydronaphthalenes, which are known for their complex interactions with various biological targets, particularly in the central nervous system.
Research indicates that this compound may interact with serotonin receptors, specifically the 5-HT family. These receptors are implicated in several neuropsychiatric disorders, making this compound a candidate for therapeutic exploration.
Key Findings
- Serotonin Receptor Affinity : Studies have shown that derivatives of tetrahydronaphthalenes exhibit varying affinities for serotonin receptors. For instance, compounds similar to this compound have demonstrated selective binding to 5-HT receptors while acting as inverse agonists at 5-HT and 5-HT receptors .
- Neuropharmacological Effects : The compound has been studied for its potential antipsychotic effects due to its ability to modulate serotonin signaling pathways without the common side effects associated with traditional antipsychotics .
Table 1: Summary of Biological Activities
Research Findings
- In Vitro Studies : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and PGE, indicating a possible role in inflammatory conditions .
- In Vivo Efficacy : Animal studies have demonstrated that this compound can reduce symptoms associated with anxiety and depression by modulating serotonergic pathways .
- Structure-Activity Relationship (SAR) : The presence of an ethyl group at the 8-position enhances receptor selectivity and potency compared to other tetrahydronaphthalene derivatives. This modification is crucial for developing more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
